N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea
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Overview
Description
N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea typically involves the reaction of 6-hydroxy-1,3-benzothiazole with 4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for diseases such as cancer or infections.
Industry: As a precursor for the production of advanced materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-chlorophenyl)urea
- N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-nitrophenyl)urea
- N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methoxyphenyl)urea
Uniqueness
N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea is unique due to the presence of the 4-methylphenyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs. The specific substitution pattern on the benzothiazole ring and the urea linkage also contribute to its uniqueness.
Conclusion
N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea is a versatile compound with potential applications in various scientific fields. Its synthesis, chemical reactivity, and unique properties make it an interesting subject for further research and development.
Properties
CAS No. |
63650-40-8 |
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Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-(6-hydroxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C15H13N3O2S/c1-9-2-4-10(5-3-9)16-14(20)18-15-17-12-7-6-11(19)8-13(12)21-15/h2-8,19H,1H3,(H2,16,17,18,20) |
InChI Key |
PTHLOUWWTGJVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)O |
Origin of Product |
United States |
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